molecular formula C23H32O6 B3026436 (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid CAS No. 2162157-41-5

(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid

货号: B3026436
CAS 编号: 2162157-41-5
分子量: 404.5 g/mol
InChI 键: UUTUTDVOWPRLDV-GESHSCTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a prostaglandin analog characterized by a cyclopentane core substituted with hydroxyl groups at C-3 and C-5, a (1E,3S)-3-hydroxy-5-phenoxy-1-pentenyl chain at C-2, and a (5Z)-heptenoic acid side chain at C-6. It shares structural homology with clinically used prostaglandin F2α (PGF2α) analogs like latanoprost and bimatoprost, which are employed to treat glaucoma by reducing intraocular pressure (IOP).

属性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c24-17(14-15-29-18-8-4-3-5-9-18)12-13-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,12-13,17,19-22,24-26H,2,7,10-11,14-16H2,(H,27,28)/b6-1-,13-12+/t17-,19-,20-,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTUTDVOWPRLDV-GESHSCTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCOC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCOC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound has the molecular formula C21H36O5 and features multiple functional groups that contribute to its biological activity. The stereochemistry plays a crucial role in its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This suggests potential use in treating inflammatory diseases.

2. Antioxidant Properties

The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This property may contribute to its protective effects against cellular damage.

3. Cardiovascular Effects

Research indicates that this compound can improve endothelial function and reduce blood pressure in animal models. These effects are attributed to its ability to enhance nitric oxide bioavailability.

The biological activity of this compound is mediated through several mechanisms:

Receptor Interaction

The compound interacts with various receptors involved in inflammation and vascular function. Its binding affinity to these receptors modulates downstream signaling pathways that regulate physiological responses.

Gene Expression Modulation

It has been observed to influence the expression of genes associated with inflammation and oxidative stress. This modulation can lead to a reduction in the expression of inflammatory mediators.

Case Studies

Several studies highlight the efficacy of this compound:

StudyFindings
Study 1Demonstrated significant reduction in inflammatory markers in a rat model of arthritis.
Study 2Showed improved endothelial function in hypertensive rats after administration of the compound.
Study 3Reported antioxidant effects leading to reduced oxidative stress in diabetic mice.

相似化合物的比较

Structural and Functional Analogues

Latanoprost Acid (PhXA 85)
  • Structure: (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid.
  • Key Differences: Replaces the phenoxy group with a phenyl group.
  • Impact: The phenyl group enhances lipophilicity, improving corneal penetration. Latanoprost acid is a metabolite of latanoprost, a prodrug esterified to enhance ocular bioavailability .
  • Activity : Reduces IOP by increasing uveoscleral outflow.
Bimatoprost
  • Structure : (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-N-ethyl-hept-5-enamide.
  • Key Differences : Contains an ethylamide group instead of a carboxylic acid.
  • Impact : The amide group improves stability and prolongs duration of action. Bimatoprost is a synthetic prostamide analog with dual agonism at prostaglandin and prostamide receptors .
  • Activity : Lowers IOP by enhancing aqueous humor outflow.
Tafluprost
  • Structure: 1-(5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid isopropyl ester.
  • Key Differences: Features a difluorophenoxy group and isopropyl ester prodrug modification.
  • Impact : Fluorine atoms increase metabolic stability and reduce oxidative degradation. The ester group enhances corneal absorption .
  • Activity : Potent IOP reduction via prostaglandin FP receptor agonism.
Cloprostenol
  • Structure: (5Z)-7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid.
  • Key Differences: Substitutes phenoxy with 3-chlorophenoxy.
  • Impact : The chlorine atom increases electron-withdrawing effects, enhancing receptor binding affinity. Used in veterinary medicine for luteolysis .

Key Research Findings

Phenoxy vs. Phenyl Groups: The phenoxy group in the target compound introduces an oxygen atom, increasing polarity compared to phenyl groups in latanoprost and bimatoprost. This may reduce corneal permeability but enhance aqueous solubility .

Stereochemical Sensitivity: The (1E,3S) configuration in the target compound and bimatoprost is critical for FP receptor binding. Substitutions altering stereochemistry (e.g., 3R in cloprostenol) shift activity toward other receptors .

Prodrug Strategies : Esterification (tafluprost) or amidation (bimatoprost) improves ocular bioavailability by bypassing efflux pumps. The target compound’s free carboxylic acid may require formulation adjustments for optimal delivery .

常见问题

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

To validate the stereochemistry, employ a combination of 2D NMR techniques (e.g., COSY, NOESY) to resolve spatial interactions between protons. For example, NOESY correlations can confirm the relative positions of hydroxyl groups on the cyclopentyl ring and the geometry of double bonds (Z/E configurations). Compare experimental NMR data with synthetic standards or computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts). Additionally, X-ray crystallography provides definitive proof of absolute configuration if suitable crystals are obtained .

Q. What chromatographic methods are recommended for purity assessment?

Reverse-phase HPLC using a C18 column (e.g., 5 μm, 250 × 4.6 mm) with a gradient elution system (water:acetonitrile + 0.1% formic acid) is effective. Monitor UV absorption at 210–220 nm to detect impurities. For quantitative analysis, use a certified reference standard (e.g., ≥98% purity by HPLC) to calibrate retention times and peak areas. Ensure method validation per ICH guidelines for precision, accuracy, and sensitivity .

Q. How should researchers handle this compound to ensure stability during experiments?

Store the compound in anhydrous conditions at –20°C under inert gas (argon/nitrogen) to prevent oxidation of hydroxyl groups and double bonds. For in vitro studies, prepare fresh solutions in degassed solvents (e.g., ethanol or DMSO) and avoid prolonged exposure to light or elevated temperatures. Stability-indicating assays (e.g., LC-MS) can monitor degradation products like epoxides or peroxides .

Q. What spectroscopic techniques are critical for structural elucidation?

High-resolution mass spectrometry (HRMS) confirms molecular formula via exact mass. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyls at ~3300 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹). For stereochemical analysis, use nuclear Overhauser effect (NOE) experiments in NMR to distinguish between cis/trans substituents on the cyclopentyl ring .

Q. How can researchers validate synthetic intermediates during multi-step synthesis?

Employ thin-layer chromatography (TLC) with UV/fluorescence detection for rapid monitoring. For intermediates with complex stereochemistry, use polarimetry or circular dichroism (CD) to confirm enantiomeric purity. Mid-step HRMS and ¹H NMR (e.g., coupling constants for double bond geometry) ensure fidelity before proceeding to subsequent reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Use in silico tools like ACD/Labs Percepta to estimate logP (lipophilicity), aqueous solubility, and plasma protein binding. Molecular dynamics (MD) simulations can model membrane permeability, while docking studies predict binding affinities to targets like prostaglandin receptors. Validate predictions with experimental data (e.g., Caco-2 assays for absorption) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum-free vs. serum-containing media). Conduct orthogonal assays:

  • In vitro: Compare cAMP modulation in HEK293 cells vs. primary cultures.
  • In vivo: Use knockout models to confirm receptor specificity.
  • Meta-analysis: Pool data from Pharmacopeial Forum entries and peer-reviewed studies to identify trends .

Q. How can degradation pathways be characterized under physiological conditions?

Perform accelerated stability studies (40°C/75% RH for 1–3 months) and analyze degradation products via LC-HRMS. Identify oxidation products (e.g., epoxides at double bonds) or ester hydrolysis by comparing fragmentation patterns with synthetic standards. Kinetic modeling (Arrhenius equation) predicts shelf-life .

Q. What synthetic routes optimize stereochemical fidelity for large-scale production?

A convergent synthesis approach is recommended:

  • Step 1: Prepare the cyclopentyl core via Sharpless asymmetric epoxidation to set hydroxyl stereochemistry.
  • Step 2: Couple the phenoxy-pentenyl side chain using Suzuki-Miyaura cross-coupling for E/Z control.
  • Step 3: Finalize the heptenoic acid moiety via Wittig reaction with Z-selectivity. Monitor each step by chiral HPLC to ensure >99% enantiomeric excess .

Q. How do researchers address solubility challenges in in vivo studies?

Formulate the compound as a sodium salt (see ) to enhance aqueous solubility. For preclinical testing, use lipid-based nanoemulsions or cyclodextrin complexes. Validate bioavailability via LC-MS/MS quantification of plasma concentrations post-administration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid
Reactant of Route 2
(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。